5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 512809-85-7
VCID: VC21478254
InChI: InChI=1S/C9H6BrN3O5/c10-6-4-12(11-8(6)13(16)17)3-5-1-2-7(18-5)9(14)15/h1-2,4H,3H2,(H,14,15)
SMILES: C1=C(OC(=C1)C(=O)O)CN2C=C(C(=N2)[N+](=O)[O-])Br
Molecular Formula: C9H6BrN3O5
Molecular Weight: 316.06g/mol

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid

CAS No.: 512809-85-7

Cat. No.: VC21478254

Molecular Formula: C9H6BrN3O5

Molecular Weight: 316.06g/mol

* For research use only. Not for human or veterinary use.

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid - 512809-85-7

Specification

CAS No. 512809-85-7
Molecular Formula C9H6BrN3O5
Molecular Weight 316.06g/mol
IUPAC Name 5-[(4-bromo-3-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid
Standard InChI InChI=1S/C9H6BrN3O5/c10-6-4-12(11-8(6)13(16)17)3-5-1-2-7(18-5)9(14)15/h1-2,4H,3H2,(H,14,15)
Standard InChI Key RLWQKLOXFLKEPV-UHFFFAOYSA-N
SMILES C1=C(OC(=C1)C(=O)O)CN2C=C(C(=N2)[N+](=O)[O-])Br
Canonical SMILES C1=C(OC(=C1)C(=O)O)CN2C=C(C(=N2)[N+](=O)[O-])Br

Introduction

Chemical Identity and Structural Characteristics

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is a heterocyclic organic compound featuring both furan and pyrazole rings connected by a methylene bridge. The compound is characterized by a bromo substituent at the 4-position and a nitro group at the 3-position of the pyrazole ring, with a carboxylic acid functionality on the 2-position of the furan ring. This unique structural arrangement contributes to its chemical reactivity and potential biological activity .

The compound is officially identified by the following parameters:

ParameterValue
CAS Number512809-85-7
Molecular FormulaC9H6BrN3O5
Molecular Weight316.06 g/mol
IUPAC Name5-[(4-bromo-3-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid
InChIInChI=1S/C9H6BrN3O5/c10-6-4-12(11-8(6)13(16)17)3-5-1-2-7(18-5)9(14)15/h1-2,4H,3H2,(H,14,15)
InChIKeyRLWQKLOXFLKEPV-UHFFFAOYSA-N
SMILESC1=C(OC(=C1)C(=O)O)CN2C=C(C(=N2)N+[O-])Br

Table 1: Chemical Identification Parameters of 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid

Structural Features

The compound's structure can be divided into three primary components that contribute to its chemical behavior:

  • A furan ring system: A five-membered heterocyclic ring containing an oxygen atom, which provides aromaticity and potential sites for hydrogen bonding.

  • A pyrazole ring system: A five-membered heterocyclic ring containing two adjacent nitrogen atoms, contributing to the compound's basic properties and potential for biological interactions.

  • Functional groups: Including a carboxylic acid group (on the furan ring), a bromo substituent, and a nitro group (on the pyrazole ring), which collectively influence the molecule's reactivity, polarity, and interaction potential .

The presence of the carboxylic acid group significantly affects the compound's physical properties, particularly its solubility in polar solvents and its ability to form hydrogen bonds. The nitro group at the 3-position of the pyrazole ring introduces electron-withdrawing effects that influence the electronic distribution within the molecule .

Physical and Chemical Properties

Physical State and Appearance

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid typically exists as a solid at room temperature. The compound is generally available in powder form for research applications .

Chemical Reactivity

The chemical reactivity of this compound is influenced by its multiple functional groups:

  • The carboxylic acid moiety can participate in typical acid-base reactions, esterification, and amidation.

  • The nitro group on the pyrazole ring enhances the electrophilicity of the heterocyclic system.

  • The bromo substituent provides a site for potential cross-coupling reactions and nucleophilic substitutions.

  • The methylene bridge connecting the two heterocycles offers a flexible linkage that may contribute to conformational diversity.

Solubility Properties

Based on the structure and functional groups present, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is expected to show:

  • Moderate solubility in polar organic solvents such as alcohols, acetone, and dimethyl sulfoxide.

  • Limited solubility in non-polar solvents such as hexane and toluene.

  • Increased solubility in basic aqueous solutions due to deprotonation of the carboxylic acid group .

Applications and Research Significance

Pharmaceutical Research Applications

The unique structural features of 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid make it a potentially valuable compound in pharmaceutical research:

  • Building block for medicinal chemistry: The compound provides a scaffold that can be further modified to develop biologically active molecules.

  • Structure-activity relationship studies: The presence of multiple functional groups allows for systematic modification to investigate structure-activity relationships.

  • Potential pharmacological properties: The pyrazole moiety is found in numerous pharmaceuticals with anti-inflammatory, analgesic, and antipyretic activities, suggesting potential therapeutic applications for derivatives of this compound .

Chemical Research Applications

Beyond pharmaceutical applications, this compound serves as a valuable intermediate in organic synthesis:

  • Model compound for reaction development: The presence of multiple functional groups makes it useful for studying chemoselectivity and developing new synthetic methodologies.

  • Precursor for more complex molecules: The various reactive sites can be selectively modified to build more complex molecular architectures .

Structural Analogs and Derivatives

Related Compounds

Several structural analogs of 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid have been reported, including:

  • 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid: A similar compound lacking the nitro group, which likely exhibits different electronic properties and reactivity patterns .

  • 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid: An analog with a methyl substituent on the furan ring and a different position for the carboxylic acid group .

  • 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide: A derivative where the carboxylic acid is converted to a carbohydrazide group, potentially offering different hydrogen-bonding capabilities and biological properties .

Structure-Activity Relationship Considerations

The modification of key structural features can significantly impact the properties and potential applications of this compound and its derivatives:

  • Modification of the carboxylic acid group: Conversion to esters, amides, or other carboxylic acid derivatives can alter solubility, stability, and biological activity.

  • Substitution of the bromo group: Replacement with other halogens or functional groups can influence the electronic properties and reactivity of the pyrazole ring.

  • Removal or modification of the nitro group: As evidenced by the analog without the nitro group, this substitution significantly impacts the electronic character of the molecule .

ParameterSpecification
Minimum Purity95%
Storage RecommendationStore in a cool, dry place
Handling RequirementsTo be handled by technically qualified persons
Shipping ClassificationNot classified as hazardous material for transport

Table 2: Quality Specifications for Commercial 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid

Analytical Methods for Characterization

Spectroscopic Identification

The structural characterization of 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid can be accomplished using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the presence and connectivity of the furan and pyrazole rings, as well as the methylene bridge.

  • Infrared (IR) Spectroscopy: Can identify characteristic absorption bands for the carboxylic acid group, nitro group, and heterocyclic rings.

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation pattern characteristic of the structure.

Chromatographic Analysis

Chromatographic techniques are valuable for assessing the purity and identity of the compound:

  • High-Performance Liquid Chromatography (HPLC): Useful for purity determination and potential separation of isomers or related compounds.

  • Thin-Layer Chromatography (TLC): Provides a rapid method for monitoring reactions and assessing purity .

Research Limitations and Future Directions

Current Research Limitations

Despite its potential utility, research on 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid appears to be limited, with few published studies specifically focusing on this compound. This presents opportunities for further investigation into its properties and applications .

Future Research Directions

Several promising research directions could enhance understanding and applications of this compound:

  • Systematic evaluation of biological activities, including potential antimicrobial, anti-inflammatory, or anticancer properties.

  • Development of more efficient synthetic routes with improved yields and selectivity.

  • Exploration of the compound as a scaffold for combinatorial chemistry to generate libraries of derivatives with diverse properties.

  • Investigation of metal complexation properties due to the presence of multiple potential coordination sites .

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